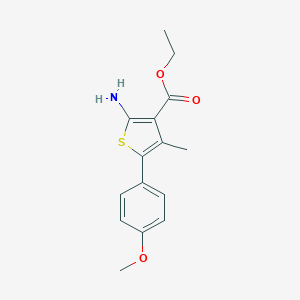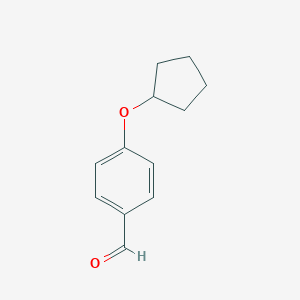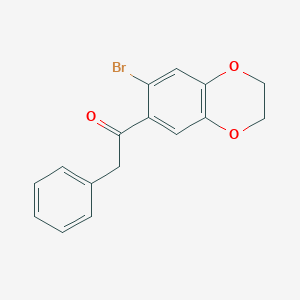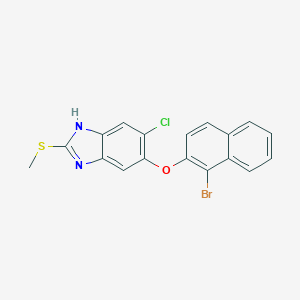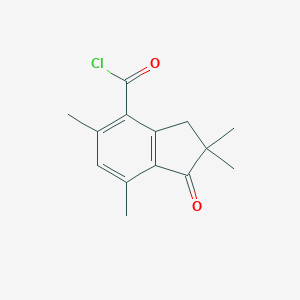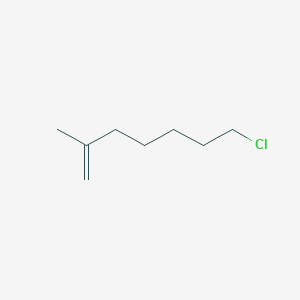
7-Chloro-2-methyl-1-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methyl-1-heptene is a chlorinated alkene with potential applications in organic synthesis and materials science. Its structure consists of a seven-carbon chain with a chlorine atom and a methyl group attached, indicating its potential reactivity and utility in chemical synthesis.
Synthesis Analysis
The synthesis of chlorinated alkenes typically involves the addition of chlorine or chlorinating agents to alkenes. For example, the synthesis of 1,1,7-Trichloro-1-heptene-3-one, an intermediate in pyrazole herbicides, is achieved through hydrolysis, acylation, and addition reactions followed by elimination reactions, indicating a possible pathway for synthesizing related chlorinated heptenes (Xie Liu-li, 2013).
Molecular Structure Analysis
The molecular structure of chlorinated alkenes like 7-Chloro-2-methyl-1-heptene can be analyzed using spectroscopic methods such as NMR and IR spectroscopy. These techniques help in understanding the compound's configuration and conformation.
Chemical Reactions and Properties
Chlorinated alkenes undergo various chemical reactions, including free-radical reactions and additions. For instance, the reaction of methyl-lithium with chlorine-substituted norbornenes shows the replacement of a bridge chlorine atom by a methyl group, suggesting similar reactivities for chlorinated heptenes (R. Alexander & D. I. Davies, 1973).
Applications De Recherche Scientifique
Kinetics and Reactivity Studies
- Chlorine Atom Reactions with Alkenes : Research on the kinetics of chlorine atoms reacting with a series of alkenes, including various methyl-heptenes, suggests that the reactivity of these compounds can provide valuable insights into atmospheric chemistry, particularly in understanding the loss of alkenes in the marine boundary layer. This study contributes to a broader understanding of how chlorinated alkenes, potentially including compounds like 7-Chloro-2-methyl-1-heptene, behave in environmental contexts (Ezell et al., 2002).
Pyrolysis and Fuel Chemistry
- Pyrolysis of Alkenes : Investigation into the pyrolysis of 1-heptene offers insights into how structural variations in hydrocarbons influence their decomposition and the formation of pyrolysis products. Such studies are crucial for optimizing industrial processes related to energy production and the chemical synthesis of materials from alkenes, including potentially chlorinated derivatives (Cao et al., 2021).
Catalysis and Synthesis
- Catalyzed Reactions Involving Alkenes : The catalytic addition of carbenes to arenes, utilizing chloro(tetraphenylporphyrinato)iron, demonstrates the synthetic utility of alkene derivatives in forming complex organic compounds. Such catalytic processes are foundational in pharmaceutical and materials chemistry, suggesting roles for structurally similar compounds in facilitating or undergoing such transformations (Mbuvi & Woo, 2009).
High-Pressure and Temperature Reactions
- High-Pressure Pyrolysis of Hydrocarbons : Studies on the high-pressure pyrolysis of C7 hydrocarbons, including heptenes, enhance our understanding of combustion mechanisms and the formation of pollutants. This research is pertinent for developing cleaner combustion technologies and for the synthesis of industrially relevant chemicals (Garner et al., 2009).
Propriétés
IUPAC Name |
7-chloro-2-methylhept-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-8(2)6-4-3-5-7-9/h1,3-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVTNOWFXTSFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571361 |
Source


|
| Record name | 7-Chloro-2-methylhept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191488-26-3 |
Source


|
| Record name | 7-Chloro-2-methylhept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)

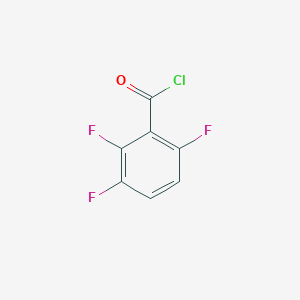
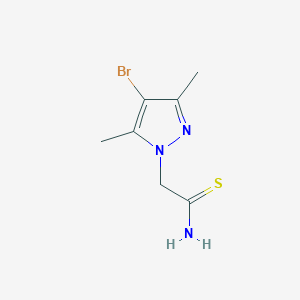
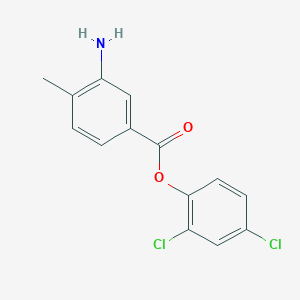
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)

